(6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone
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Overview
Description
(6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone is a heterocyclic compound with a molecular formula of C12H11N3OS and a molecular weight of 245.3 g/mol . This compound is characterized by the presence of a pyrimidine ring fused with a thioxo group and a phenyl group attached to the methanone moiety. It is primarily used in research settings and has shown potential in various scientific applications.
Mechanism of Action
Mode of Action
It is known that many compounds with similar structures exhibit a broad range of biological activities .
Pharmacokinetics
Its molecular weight is 245.3 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
The molecular and cellular effects of (6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone’s action are currently unknown . Some compounds with similar structures have been shown to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction is carried out in boiling ethanol, which facilitates the formation of the desired pyrimidine derivative. The structures of the newly synthesized compounds are confirmed through spectral data and elemental analyses .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups onto the pyrimidine or phenyl rings, leading to a diverse array of derivatives .
Scientific Research Applications
(6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Comparison with Similar Compounds
Similar Compounds
2-Thioxopyrimidines: These compounds share the thioxo group and pyrimidine ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Imidazole Derivatives: These compounds also contain nitrogen and sulfur atoms in their ring structures and are known for their broad range of biological activities.
Uniqueness
(6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(6-amino-1-methyl-2-sulfanylidenepyrimidin-5-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-15-11(13)9(7-14-12(15)17)10(16)8-5-3-2-4-6-8/h2-7H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEFXRDLMYHPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=NC1=S)C(=O)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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